
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE
Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE typically involves the reaction of 2-mercaptobenzimidazole with 2,5-dichlorophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzodiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodiazole ring can interact with biological macromolecules, while the dichlorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific arrangement can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-9-5-6-10(17)13(7-9)18-14(21)8-22-15-19-11-3-1-2-4-12(11)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZMVFOWBFDOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.